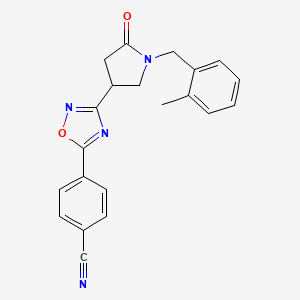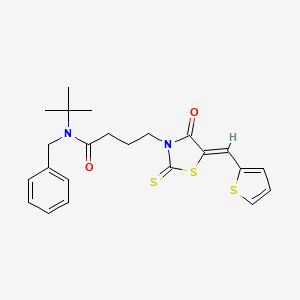
4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The benzylic C-H bonds are weaker than most sp3 hybridized C-H, which is because the radical formed from homolysis is resonance stabilized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like benzonitrile have been studied . Benzonitrile is a colorless chemical compound with a sweet almond odor . It is mainly used as a precursor to the resin benzoguanamine .科学的研究の応用
Medicinal Chemistry: Drug Design and Synthesis
The presence of a 1,2,4-oxadiazole moiety is significant in medicinal chemistry. Compounds containing this feature are known for a broad spectrum of biological activities, including antimicrobial , antitumor , and anti-inflammatory properties . The pyrrolidinone segment, a lactam structure, is a common feature in many pharmacologically active molecules, suggesting potential utility in drug design and synthesis.
Biological Activity: Molecular Docking Studies
Molecular docking studies are crucial for predicting the orientation of a drug candidate to its protein target. The tetrazole group, which is structurally similar to the oxadiazole ring, is often used in biochemistry for DNA synthesis due to its ability to mimic the carboxylate ion . This suggests that our compound could be used in molecular docking studies to explore new drug-receptor interactions.
Antifungal Applications
Compounds with 1,2,4-triazole derivatives, which are related to 1,2,4-oxadiazole , have demonstrated excellent antifungal activities . The compound could potentially be synthesized under conditions that favor the formation of triazole derivatives for use as antifungal agents.
Agricultural Chemistry: Fungicides
In the context of agricultural chemistry, the antifungal properties of triazole and oxadiazole derivatives can be harnessed to develop new fungicides. These compounds can be tested against various plant pathogens to determine their efficacy in protecting crops from fungal infections .
Organic Synthesis: Green Chemistry Approaches
The synthesis of tetrazole derivatives, which share similarities with oxadiazole compounds, can be approached using eco-friendly methods. This includes using water as a solvent and moderate conditions, which aligns with the principles of green chemistry . The compound could be synthesized using similar sustainable approaches.
Theoretical Chemistry: Density Functional Theory (DFT) Studies
The compound’s structure allows for theoretical studies using Density Functional Theory (DFT) . These studies can help understand the electronic properties, such as frontier orbital energies and atomic net charges, which are essential for predicting reactivity and interactions with other molecules .
特性
IUPAC Name |
4-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-4-2-3-5-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-6-15(11-22)7-9-16/h2-9,18H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSPVULJHUZJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)


![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)
![11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2864189.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)
![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)